Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
Description
The compound Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- is an acetamide derivative featuring a 2-methoxyethylamino substituent at the alpha-carbon of the acetamide backbone and an N-linked 5-methyl-3-isoxazolyl group. The 5-methyl-3-isoxazolyl moiety is a recurring pharmacophore in sulfonamide antibiotics (e.g., sulfamethoxazole) , but unlike those compounds, this acetamide lacks a sulfonyl group, suggesting divergent biological pathways.
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H15N3O3/c1-7-5-8(12-15-7)11-9(13)6-10-3-4-14-2/h5,10H,3-4,6H2,1-2H3,(H,11,12,13) |
InChI Key |
AMWRASLDFLKBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CNCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of 2-methoxyethylamine with 5-methyl-3-isoxazolecarboxylic acid, followed by the formation of the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
The target compound’s structure can be compared to the following analogs:
Key Observations:
- Heterocyclic Moieties: The 5-methyl-3-isoxazolyl group is shared with sulfamethoxazole derivatives , but its pairing with a non-sulfonamide acetamide backbone may reduce antibacterial activity while opening avenues for other therapeutic applications.
- Biological Activity : Analogs with thiazole-pyrazole hybrids (e.g., compounds 8c and 8e in ) exhibit analgesic properties, suggesting that the target compound’s isoxazolyl group could similarly modulate neurological targets.
Pharmacological and Phytochemical Context
- Hypoglycemic Potential: Acetamide derivatives with thiazolidinedione moieties (e.g., ) show hypoglycemic activity , though the target compound’s substituents may steer activity toward different targets.
- Analgesic Activity : Thiazole-acetamide hybrids in demonstrate mild to good analgesic effects, with potency influenced by substituent electronics . The 2-methoxyethyl group could enhance bioavailability compared to bulkier aryl groups.
- Phytochemical Occurrence : The triazolethio-acetamide in Hedysarum neglectum () suggests natural product relevance, though the target compound’s synthetic origin implies distinct bioactivity .
Biological Activity
Acetamide, 2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a CAS number of 606096-26-8. It features an isoxazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications. The methoxyethyl group may enhance solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the compound's potential as an inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and chemoresistance. In a study examining various acetamide derivatives, compounds similar to Acetamide, 2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- demonstrated significant cytotoxicity against several cancer cell lines, including glioblastoma (U87MG) and prostate cancer (DU145) cells. Specifically, one derivative showed an IC50 value of 7.5 μM against U87MG cells, indicating strong antitumor potential .
The mechanism by which this compound exerts its effects appears to involve modulation of HO-1 expression. Inhibition of HO-1 leads to reduced invasiveness of cancer cells and decreased release of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the acetamide backbone can significantly influence biological activity. For instance:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 0.27 | HO-1 |
| Compound B | 28.8 | HO-1 |
| Acetamide derivative | 7.5 | U87MG cells |
These findings suggest that the presence of specific functional groups, such as the methoxyethyl moiety, enhances the compound's ability to inhibit HO-1 while maintaining selectivity towards cancer cells .
Case Studies and Experimental Data
In experimental settings, Acetamide derivatives have been tested for their effects on cell viability and proliferation. A notable study involved treating U87MG cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 μM.
Key Findings from Case Studies:
- Cell Viability Assays : Treatment with Acetamide derivatives resulted in a reduction in cell viability by up to 70% at higher concentrations.
- HO-1 Expression : Western blot analyses confirmed that treatment led to decreased expression levels of HO-1 in treated cells compared to controls.
- VEGF Release : ELISA assays showed that VEGF levels were significantly lower in treated samples, suggesting a reduction in angiogenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
